4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid
Description
Properties
Molecular Formula |
C14H10N2O4S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzoic acid |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
RNHUENANARFYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine derivatives.
Scientific Research Applications
4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its cardiovascular and hypertensive effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with ATP-sensitive potassium channels . By opening these channels, it can influence various physiological processes, including insulin release and cardiovascular function. The molecular targets and pathways involved include the modulation of potassium ion flow across cell membranes, which can affect cellular excitability and function.
Comparison with Similar Compounds
Structural and Functional Comparison (Table 1)
Key Observations
Core Heterocycle Diversity :
- The target compound’s benzothiadiazine core differs from dithiazepines (e.g., ) in ring size and heteroatom arrangement. Benzothiadiazines contain sulfur and nitrogen, while dithiazepines feature two sulfur atoms .
- Triazolothiadiazines () share the thiadiazine moiety but fused with triazole, altering electronic properties and biological interactions .
The benzoic acid group distinguishes the target compound from acetamide () or azo-linked analogs (), enabling distinct solubility and reactivity profiles .
The target compound’s activity remains uncharacterized in the evidence but may align with these trends . Triazolothiadiazines () demonstrate broad-spectrum antimicrobial effects, suggesting that the thiadiazine core itself may contribute to bioactivity .
Q & A
Q. What are the established synthetic routes for 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid?
The compound is typically synthesized via multi-step reactions. For example, benzothiadiazine derivatives are prepared by refluxing precursors like β-aroylacrylic acids with aminothiophenol in ethanol saturated with HCl, followed by crystallization (e.g., methanol recrystallization yields high-purity crystals for X-ray analysis) . Similar methods involve optimizing catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) and solvents (dry ethanol) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy for confirming substituent positions and hydrogen bonding patterns.
- X-ray crystallography to resolve structural ambiguities (e.g., distinguishing between seven-membered benzothiazepines and six-membered benzothiazinones) .
- HPLC for purity assessment, especially when optimizing reaction conditions (e.g., solvent ratios, reflux duration) .
Q. How is the biological activity of this compound initially screened?
Basic screening involves in vitro assays such as:
- Enzyme inhibition studies (e.g., testing against Candida albicans fungal strains) .
- Receptor-binding assays to identify interactions with therapeutic targets (e.g., anti-inflammatory or anticancer pathways) .
Advanced Research Questions
Q. How can structural contradictions in reaction products be resolved?
Discrepancies in product identity (e.g., benzothiazepine vs. benzothiazinone formation) are addressed using X-ray crystallography and spectroscopic cross-validation . For example, highlights how repeated crystallization and diffraction analysis confirmed the exclusive formation of 1,4-benzothiazin-3-one, disproposing earlier hypotheses .
Q. What strategies are used to study structure-activity relationships (SAR) for derivatives?
SAR studies involve:
Q. How is reaction purity optimized for pharmacological studies?
Purity >95% is achieved via:
Q. What methodologies address discrepancies between in vitro and in vivo bioactivity?
Discrepancies arise from metabolic stability or solubility. Solutions include:
- Prodrug design (e.g., esterification of the carboxylic acid group to enhance bioavailability) .
- Pharmacokinetic profiling using LC-MS to track metabolite formation .
Q. How is computational modeling applied to predict binding modes?
Docking simulations (using SMILES/InChI descriptors) predict interactions with targets like cyclooxygenase-2. provides a template for modeling benzoic acid derivatives .
Q. What challenges arise in solubility optimization, and how are they mitigated?
The carboxylic acid group confers pH-dependent solubility. Strategies include:
- Salt formation (e.g., sodium or potassium salts) .
- Co-solvent systems (e.g., PEG-400/water) for in vivo administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
